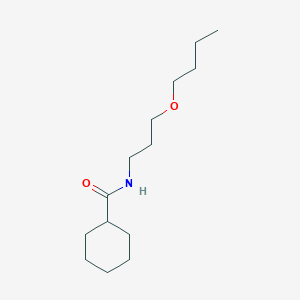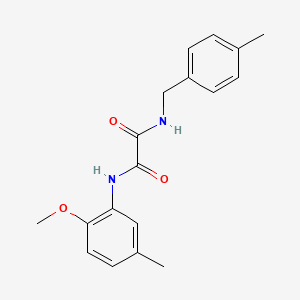
1-(cyclobutylcarbonyl)-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclobutylcarbonyl)-4-ethylpiperazine, also known as CBEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBEP is a piperazine derivative that has been found to exhibit a range of interesting biological properties. In
Mécanisme D'action
The mechanism of action of 1-(cyclobutylcarbonyl)-4-ethylpiperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, including acetylcholinesterase and the cannabinoid receptors CB1 and CB2. 1-(cyclobutylcarbonyl)-4-ethylpiperazine has also been shown to modulate the levels of certain neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects
1-(cyclobutylcarbonyl)-4-ethylpiperazine has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 1-(cyclobutylcarbonyl)-4-ethylpiperazine has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 1-(cyclobutylcarbonyl)-4-ethylpiperazine has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclobutylcarbonyl)-4-ethylpiperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 1-(cyclobutylcarbonyl)-4-ethylpiperazine is also stable under a variety of conditions, which makes it suitable for use in a range of assays and experiments. However, 1-(cyclobutylcarbonyl)-4-ethylpiperazine has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 1-(cyclobutylcarbonyl)-4-ethylpiperazine can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(cyclobutylcarbonyl)-4-ethylpiperazine. One area of interest is the development of 1-(cyclobutylcarbonyl)-4-ethylpiperazine derivatives with improved biological activity and selectivity. Another area of research is the investigation of the mechanism of action of 1-(cyclobutylcarbonyl)-4-ethylpiperazine and its potential targets in the body. Finally, there is a need for further studies to evaluate the safety and efficacy of 1-(cyclobutylcarbonyl)-4-ethylpiperazine in animal models and human clinical trials. Overall, 1-(cyclobutylcarbonyl)-4-ethylpiperazine is a promising compound with a range of potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-(cyclobutylcarbonyl)-4-ethylpiperazine involves the reaction of 4-ethylpiperazine with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to give 1-(cyclobutylcarbonyl)-4-ethylpiperazine as the final product. The yield of 1-(cyclobutylcarbonyl)-4-ethylpiperazine can be improved by using different reaction conditions and optimizing the reaction parameters.
Applications De Recherche Scientifique
1-(cyclobutylcarbonyl)-4-ethylpiperazine has been extensively studied for its potential applications in scientific research. It has been found to have a range of interesting biological properties, including antitumor, anti-inflammatory, and antiviral activities. 1-(cyclobutylcarbonyl)-4-ethylpiperazine has also been shown to exhibit neuroprotective effects and to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Propriétés
IUPAC Name |
cyclobutyl-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-12-6-8-13(9-7-12)11(14)10-4-3-5-10/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZAYPZIQRRSQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(4-ethylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156004.png)
![5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5156005.png)
![N-(4-bromophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5156008.png)
![2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5156014.png)
![3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B5156028.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5156032.png)
![1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5156045.png)

amino]-2-propanol trihydrochloride](/img/structure/B5156063.png)

![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156079.png)
![N-(4-ethoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156084.png)
![4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5156099.png)
![3-[(4-amino-2-methylpyrimidin-1-ium-5-yl)methyl]-1,3-benzothiazol-3-ium dichloride](/img/structure/B5156103.png)